molecular formula C11H17NS B14672833 1-Hexylpyridine-2(1H)-thione CAS No. 51283-24-0

1-Hexylpyridine-2(1H)-thione

Cat. No.: B14672833
CAS No.: 51283-24-0
M. Wt: 195.33 g/mol
InChI Key: LFELQVKBCWBKEH-UHFFFAOYSA-N
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Description

1-Hexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a hexyl group and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with hexylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl-substituted pyridine derivatives.

Scientific Research Applications

1-Hexylpyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

    2-Hexylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.

    1-Hexylpyridine-2(1H)-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.

    Hexylthiopyridine: Similar structure but with variations in the position of the hexyl and thione groups.

Uniqueness: 1-Hexylpyridine-2(1H)-thione is unique due to the presence of both a hexyl group and a thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51283-24-0

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

1-hexylpyridine-2-thione

InChI

InChI=1S/C11H17NS/c1-2-3-4-6-9-12-10-7-5-8-11(12)13/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

LFELQVKBCWBKEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CC=CC1=S

Origin of Product

United States

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